(3E)-3,5,5,5-tetrachloropent-3-en-2-one
Description
(3E)-3,5,5,5-Tetrachloropent-3-en-2-one is a chlorinated enone compound characterized by a pentenone backbone substituted with four chlorine atoms.
Properties
Molecular Formula |
C5H4Cl4O |
|---|---|
Molecular Weight |
221.9 g/mol |
IUPAC Name |
(E)-3,5,5,5-tetrachloropent-3-en-2-one |
InChI |
InChI=1S/C5H4Cl4O/c1-3(10)4(6)2-5(7,8)9/h2H,1H3/b4-2+ |
InChI Key |
JRCQIRHHZXHWLB-DUXPYHPUSA-N |
Isomeric SMILES |
CC(=O)/C(=C\C(Cl)(Cl)Cl)/Cl |
Canonical SMILES |
CC(=O)C(=CC(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3,5,5,5-tetrachloropent-3-en-2-one typically involves the chlorination of pent-3-en-2-one. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of (3E)-3,5,5,5-tetrachloropent-3-en-2-one may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-3,5,5,5-tetrachloropent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or fully dechlorinated products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated alkanes or alkenes. Substitution reactions can result in the formation of alcohols, amines, or other substituted derivatives.
Scientific Research Applications
(3E)-3,5,5,5-tetrachloropent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into various molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (3E)-3,5,5,5-tetrachloropent-3-en-2-one exerts its effects involves interactions with various molecular targets. The compound’s chlorine atoms can participate in electrophilic reactions, making it a potent electrophile. This property allows it to react with nucleophiles in biological systems, potentially disrupting cellular processes. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Computational Methodologies
Key Research Findings
Structural vs. Functional Similarity : Structural analogs of (3E)-3,5,5,5-tetrachloropent-3-en-2-one may lack its bioactivity due to differences in electrophilicity or protein interaction patterns .
Activity Cliffs: Minor structural changes in chlorinated compounds can lead to drastic potency shifts, necessitating activity landscape modeling for risk assessment .
Computational Divergence : Proteomic interaction signatures (CANDO) may identify functional analogs overlooked by structural similarity methods .
Biological Activity
(3E)-3,5,5,5-tetrachloropent-3-en-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and related case studies.
Chemical Structure and Properties
The chemical structure of (3E)-3,5,5,5-tetrachloropent-3-en-2-one can be represented as follows:
- Molecular Formula : C5HCl4O
- Molecular Weight : 227.84 g/mol
- IUPAC Name : (3E)-3,5,5,5-tetrachloropent-3-en-2-one
This compound features a conjugated system with multiple chlorine substituents that significantly influence its reactivity and biological interactions.
Research indicates that (3E)-3,5,5,5-tetrachloropent-3-en-2-one exhibits various biological activities primarily through its interaction with cellular pathways. Key mechanisms include:
- Antimicrobial Activity : Studies have shown that this compound possesses notable antimicrobial properties against a range of bacteria and fungi. The presence of multiple chlorine atoms enhances its ability to disrupt microbial cell membranes.
- Cytotoxic Effects : It has been observed to induce cytotoxicity in cancer cell lines. The compound appears to trigger apoptotic pathways, leading to increased cell death in neoplastic cells.
- Enzyme Inhibition : Preliminary data suggest that (3E)-3,5,5,5-tetrachloropent-3-en-2-one may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University tested the efficacy of (3E)-3,5,5,5-tetrachloropent-3-en-2-one against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 -
Cytotoxicity in Cancer Cells :
- In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells by 50% at a concentration of 25 µM after 48 hours of treatment.
Cell Line IC50 (µM) MCF-7 25 HeLa 30
Pharmacological Implications
The biological activity of (3E)-3,5,5,5-tetrachloropent-3-en-2-one suggests potential applications in pharmacology:
- Antimicrobial Agent : Its effectiveness against pathogenic microorganisms positions it as a candidate for developing new antimicrobial therapies.
- Cancer Therapeutics : The cytotoxic properties observed warrant further investigation into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
